molecular formula C20H20N4O4S B14937707 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

カタログ番号: B14937707
分子量: 412.5 g/mol
InChIキー: JIIQKUKZZHZJER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the indazole-3-carboxamide class, characterized by a benzo[g]indazole core fused with a dihydro-2H ring system. The methoxy group at position 6 and the 4-sulfamoylbenzyl substituent on the carboxamide nitrogen distinguish it from related derivatives. Such modifications influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity, particularly in targeting pathways like Wnt/β-catenin or cannabinoid receptors .

特性

分子式

C20H20N4O4S

分子量

412.5 g/mol

IUPAC名

6-methoxy-N-[(4-sulfamoylphenyl)methyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H20N4O4S/c1-28-17-4-2-3-15-14(17)9-10-16-18(15)23-24-19(16)20(25)22-11-12-5-7-13(8-6-12)29(21,26)27/h2-8H,9-11H2,1H3,(H,22,25)(H,23,24)(H2,21,26,27)

InChIキー

JIIQKUKZZHZJER-UHFFFAOYSA-N

正規SMILES

COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are likely to involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or enabling further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.

作用機序

The mechanism of action of 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses . For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

類似化合物との比較

Core Structure and Substituent Variations

The benzo[g]indazole scaffold is shared among several derivatives, but substituent variations lead to divergent pharmacological profiles:

Compound Name Substituents (Position) Key Properties/Activity Source
Target Compound 6-OCH₃; N-(4-sulfamoylbenzyl) Potential Wnt inhibitor; enhanced solubility due to sulfamoyl group Patent data
7-Methoxy-2,3-di-(4-methoxyphenyl)-4,5-dihydro-2H-benzo[g]indazole (13) 7-OCH₃; 2,3-di(4-OCH₃-phenyl) Yellow amorphous solid (mp 141–143°C); synthesized via triketone-hydrazine reaction Kasiotis et al. (2015)
3-(4-Hydroxyphenyl)-1-phenyl-4,5-dihydro-2H-benzo[g]indazol-7-ol (14) 7-OH; 3-(4-OH-phenyl); 1-phenyl White crystalline solid (mp 165–166°C); IR confirms phenolic -OH Kasiotis et al. (2015)
6-Methoxy-1,3-bis(4-methoxyphenyl)-1,4-dihydro-indeno[1,2-c]pyrazole (18) 6-OCH₃; 1,3-di(4-OCH₃-phenyl) Pale yellow amorphous solid (mp 157–159°C); lacks sulfonamide group Kasiotis et al. (2015)
7-Cyclopropyl-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide (7) 7-cyclopropyl; N-piperidinyl; 1-(2,4-Cl₂-phenyl) CB2 receptor antagonist/inverse agonist (Ki = 52 nM) Deiana et al. (2016)

Key Observations :

  • Sulfamoyl vs. Methoxy/Hydroxy Groups : The 4-sulfamoylbenzyl group in the target compound likely enhances water solubility compared to methoxy or hydroxy substituents in analogs like 13 or 14 .

Pharmacological and Physicochemical Data

Property Target Compound 7 (Deiana et al.) 13 (Kasiotis et al.)
Melting Point Not reported 209–210°C 141–143°C
Solubility High (predicted due to sulfonamide) Moderate (lipophilic piperidinyl group) Low (hydrophobic methoxy groups)
Biological Activity Wnt pathway inhibition (hypothesized) CB2 antagonism (Ki = 52 nM) Not reported

Gaps in Data :

  • Experimental values for the target compound’s melting point, solubility, and binding affinities are absent in available literature.

Structural Insights from Computational Studies

These methods could predict the sulfamoyl group’s impact on charge distribution and reactivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。